molecular formula C17H17N3O3 B12182533 N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B12182533
M. Wt: 311.33 g/mol
InChI Key: KYOVEZABJXADEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Acylation: The benzimidazole core is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: A similar compound with a different substitution pattern on the benzimidazole ring.

    N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)ethanamide: A compound with a different acyl group.

Uniqueness

N-(1H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both benzimidazole and dimethoxyphenyl groups. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C17H17N3O3/c1-22-15-6-3-11(7-16(15)23-2)8-17(21)20-12-4-5-13-14(9-12)19-10-18-13/h3-7,9-10H,8H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

KYOVEZABJXADEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=CN3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.